molecular formula C13H13BrN4O2S B2371136 N-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine CAS No. 2034287-09-5

N-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine

Cat. No. B2371136
M. Wt: 369.24
InChI Key: LCNLMGXKTQQDFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine” is a chemical compound. It’s part of a class of molecules known as azetidin-2-ones, which are significant in organic and medicinal chemistry . Azetidin-2-ones have been used in the synthesis of a variety of compounds, including antifungal agents .


Synthesis Analysis

Azetidin-2-ones can be synthesized using various methods. One approach involves the use of molecular iodine under microwave irradiation . This method has been used to synthesize a series of 3-pyrrole-substituted 2-azetidinones with a variety of substituents at N-1 and at C-4 .


Chemical Reactions Analysis

Azetidin-2-ones can participate in various chemical reactions. For instance, they can undergo aza-Michael addition with NH-heterocycles to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Scientific Research Applications

Synthesis and Antimicrobial Activities

A study by Chandrashekaraiah et al. (2014) focused on synthesizing new pyrimidine-azetidinone analogues and evaluating their antioxidant, antimicrobial, and antitubercular activities. This research highlights the potential of such compounds in designing antibacterial and antituberculosis agents (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).

Binding with Bovine Serum Albumin

Research by Meng et al. (2012) investigated the interactions of p-hydroxycinnamic acid amides with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies, offering insights into the binding dynamics of similar compounds (Meng, Zhu, Zhao, Yu, & Lin, 2012).

Antidepressant and Nootropic Agents

Thomas et al. (2016) synthesized and assessed N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides, finding significant antidepressant and nootropic activities in some compounds (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Bioactive Conformation Analysis

He et al. (2007) conducted a study on pyrimidinylthiobenzoates, exploring their bioactive conformations and interactions with acetohydroxyacid synthase, an enzyme crucial in branched-chain amino acid biosynthesis. This research aids in understanding the binding modes of similar compounds (He, Li, Zhu, Xi, Niu, Wan, Zhang, & Yang, 2007).

Antiviral and Antitumor Activity

Petrie et al. (1985) prepared several 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides and evaluated their biological activity, including antiviral and antitumor effects. This indicates the potential of similar compounds in therapeutic applications (Petrie, Cottam, Mckernan, Robins, & Revankar, 1985).

Suzuki/Sonogashira Cross-Coupling Reactions

Quan et al. (2013) explored the efficient cross-coupling of pyrimidin-2-yl sulfonates with arylboronic acids and terminal alkynes using Pd(OAc)2-catalysis. This study presents a method for synthesizing C2-functionalized pyrimidines, demonstrating the versatility of pyrimidin-2-yl sulfonates in organic synthesis (Quan, Jing, Zhang, Da, & Wang, 2013).

properties

IUPAC Name

N-[1-(2-bromophenyl)sulfonylazetidin-3-yl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN4O2S/c14-11-4-1-2-5-12(11)21(19,20)18-8-10(9-18)17-13-15-6-3-7-16-13/h1-7,10H,8-9H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNLMGXKTQQDFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2Br)NC3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine

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